4-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13445811
Molecular Formula: C15H19ClN2O3
Molecular Weight: 310.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19ClN2O3 |
|---|---|
| Molecular Weight | 310.77 g/mol |
| IUPAC Name | benzyl 4-[(2-chloroacetyl)amino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H19ClN2O3/c16-10-14(19)17-13-6-8-18(9-7-13)15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,19) |
| Standard InChI Key | XHXBFSOQGDWEHY-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1NC(=O)CCl)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CCC1NC(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a piperidine ring—a six-membered saturated heterocycle with one nitrogen atom—substituted at the 4-position with a 2-chloroacetamido group (-NH-CO-CH2Cl) and at the 1-position with a benzyloxycarbonyl (Cbz) protecting group . The piperidine ring adopts a chair conformation, minimizing steric strain, while the chloroacetyl moiety introduces electrophilic reactivity due to the electron-withdrawing chlorine atom.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H19ClN2O3 | |
| Molecular Weight | 310.77 g/mol | |
| SMILES | C1CN(CCC1NC(=O)CCl)C(=O)OCC2=CC=CC=C2 | |
| InChI Key | XHXBFSOQGDWEHY-UHFFFAOYSA-N |
Spectroscopic Features
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NMR: The benzyl ester’s aromatic protons resonate at δ 7.30–7.45 ppm (multiplet), while the piperidine ring’s methylene groups appear as broad signals between δ 2.50–4.00 ppm.
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IR: Stretching vibrations at 1,740 cm⁻¹ (ester C=O), 1,650 cm⁻¹ (amide C=O), and 550 cm⁻¹ (C-Cl) confirm functional groups .
Synthetic Methodologies
Stepwise Assembly
The synthesis typically involves sequential protection and acylation reactions:
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Piperidine Protection: Benzyl chloroformate reacts with 4-aminopiperidine to form the Cbz-protected intermediate, benzyl 4-aminopiperidine-1-carboxylate .
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Chloroacetylation: The free amine undergoes acylation with chloroacetyl chloride in the presence of a base (e.g., triethylamine), yielding the title compound .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Benzyl chloroformate, DCM, 0°C | 85% | |
| 2 | Chloroacetyl chloride, Et3N, THF | 72% |
Optimization Challenges
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Selectivity: Overacylation at the piperidine nitrogen is mitigated by using stoichiometric controls.
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Purification: Silica gel chromatography (hexane:EtOAc = 3:1) effectively isolates the product .
Physicochemical and Reactivity Profiles
Solubility and Stability
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Solubility: Miscible in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane. Aqueous solubility is limited (logP = 2.1) .
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Stability: Susceptible to hydrolysis under acidic or basic conditions due to the ester and amide bonds. Storage at −20°C under inert atmosphere is recommended .
Reactivity
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Nucleophilic Substitution: The chloroacetyl group participates in SN2 reactions with amines or thiols, enabling conjugation to biomolecules.
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Hydrogenolysis: The benzyl ester is cleavable via catalytic hydrogenation (H2/Pd-C), yielding the free carboxylic acid .
Pharmacological and Industrial Applications
Drug Intermediate
The compound’s dual functionality makes it a precursor in synthesizing:
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Anticancer Agents: Piperidine derivatives inhibit histone deacetylases (HDACs) .
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Antimicrobials: Analogues with naphthyridine cores exhibit DNA gyrase inhibition .
Peptide Mimetics
Incorporating the chloroacetamido group into peptidomimetics enhances protease resistance, as demonstrated in antiviral candidates targeting HIV-1 protease .
Table 3: Biological Activity of Analogues
| Analogues | Target | IC50 | Source |
|---|---|---|---|
| 7-[4-Benzylpiperazine] naphthyridine | HIV-1 Tat protein | 12 nM | |
| Chloroacetyl-piperidine conjugates | HDAC8 | 0.8 μM |
Comparative Analysis with Related Compounds
Structural Analogues
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Benzyl 4-(benzylamino)piperidine-1-carboxylate: Lacks the chloroacetyl group, reducing electrophilic reactivity .
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4-(4-Acryloylamino-benzenesulfonyl)piperazine: Features a sulfonamide group, enhancing solubility but lowering metabolic stability .
Table 4: Property Comparison
| Compound | logP | Water Solubility (mg/mL) |
|---|---|---|
| 4-(2-Chloro-acetylamino)-piperidine | 2.1 | 0.15 |
| Benzyl 4-aminopiperidine-1-carboxylate | 1.8 | 0.45 |
| 4-(4-Acryloylamino)piperazine | 1.2 | 1.20 |
Future Directions
Targeted Drug Delivery
Conjugation to monoclonal antibodies via the chloroacetyl group could enable site-specific anticancer therapies.
Green Synthesis
Exploring biocatalytic acylation using lipases may improve yield and reduce waste .
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